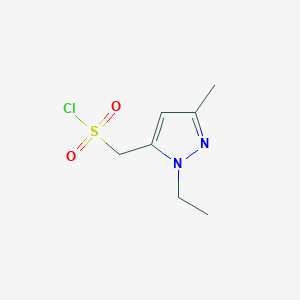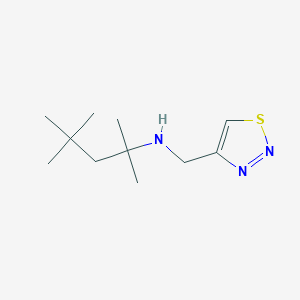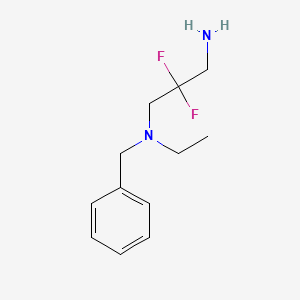
6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro, methoxy, and trifluoromethyl group attached to a benzopyran ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Chlorination: Introduction of the chloro group using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium methoxide.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carboxylation: Introduction of the carboxylic acid group using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Substitution of the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-Chloro-8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Reduction: Formation of 6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness
6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10ClF3O4 |
|---|---|
Poids moléculaire |
310.65 g/mol |
Nom IUPAC |
6-chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClF3O4/c1-19-8-4-6(13)2-5-3-7(11(17)18)10(12(14,15)16)20-9(5)8/h2,4,7,10H,3H2,1H3,(H,17,18) |
Clé InChI |
RSYQYWBIPVOCFD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1OC(C(C2)C(=O)O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


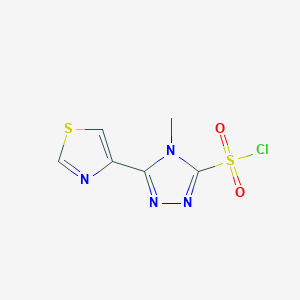





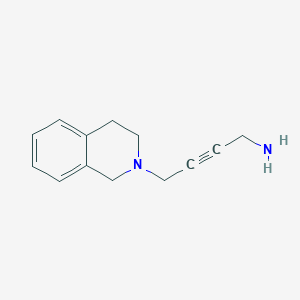
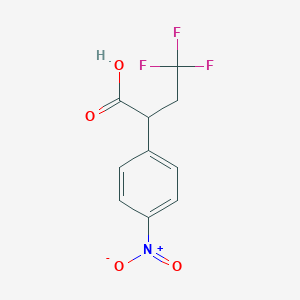
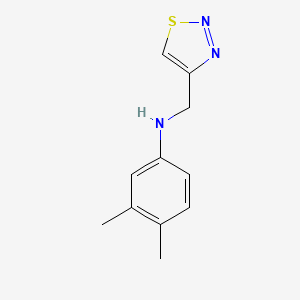
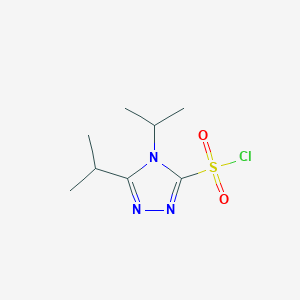
![3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13240270.png)
